5-[(2,4-dichlorophenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole
Description
The compound 5-[(2,4-dichlorophenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole is a tetrazole derivative featuring two distinct substituents:
- Position 5: A (2,4-dichlorophenoxy)methyl group. This substituent introduces steric bulk and electron-withdrawing chlorine atoms, which may influence reactivity and intermolecular interactions.
- Position 1: A 3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, enhancing the compound’s metabolic stability and lipophilicity compared to non-fluorinated analogs .
Tetrazoles are valued in medicinal and agrochemical research for their bioisosteric replacement of carboxylic acids, metabolic resistance, and hydrogen-bonding capabilities.
Properties
Molecular Formula |
C15H9Cl2F3N4O |
|---|---|
Molecular Weight |
389.2 g/mol |
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]tetrazole |
InChI |
InChI=1S/C15H9Cl2F3N4O/c16-10-4-5-13(12(17)7-10)25-8-14-21-22-23-24(14)11-3-1-2-9(6-11)15(18,19)20/h1-7H,8H2 |
InChI Key |
HFKNYCOOVLYOTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-dichlorophenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole typically involves the reaction of 2,4-dichlorophenol with a suitable methylating agent to form the 2,4-dichlorophenoxy methyl intermediate. This intermediate is then reacted with 3-(trifluoromethyl)phenylhydrazine under specific conditions to form the desired tetrazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-dichlorophenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can produce a variety of substituted tetrazole compounds.
Scientific Research Applications
5-[(2,4-dichlorophenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-[(2,4-dichlorophenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with biological receptors in a similar manner. This interaction can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
The following table summarizes key differences between the target compound and structurally related tetrazoles/triazoles from the evidence:
Key Observations :
- Lipophilicity: The target compound’s dichlorophenoxy and trifluoromethyl groups likely confer higher lipophilicity compared to analogs with simpler substituents (e.g., methyl or chlorophenyl groups) .
- Stability : Ether linkages (as in the target) are generally more stable than thioethers (e.g., ), which may oxidize under harsh conditions .
- Synthetic Complexity: The target’s dichlorophenoxymethyl group requires multi-step synthesis, akin to methods described in , which uses PEG-400 and Bleaching Earth Clay catalysts for ether formation .
Comparison with Analog Syntheses
- 5-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole () : Synthesized via direct alkylation of the tetrazole ring, avoiding the need for ether-forming steps .
- 1-Aryl-5-methyltetrazoles () : Prepared using simpler aryl halides and methylating agents, achieving yields >70% in most cases .
Yield and Complexity: The target compound’s synthesis is likely lower-yielding and more complex due to the dichlorophenoxymethyl group, which requires precise control of reaction conditions to avoid side reactions (e.g., hydrolysis of the ether bond) .
Spectral and Analytical Data
Infrared (IR) Spectroscopy
- Target Compound: Expected C-O-C stretch (1250–1050 cm⁻¹) from the phenoxymethyl group and C-F stretches (1300–1100 cm⁻¹) from the CF₃ group.
- 5-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole () : Displays C-Cl stretches (750–550 cm⁻¹) and absence of ether-related peaks .
- 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole () : Shows characteristic N-H stretches (3400–3100 cm⁻¹) and C-Cl vibrations .
Nuclear Magnetic Resonance (NMR)
- ¹H NMR: The target’s dichlorophenoxymethyl group would produce distinct aromatic protons (δ 7.2–7.8 ppm) and a methylene bridge (δ 4.5–5.0 ppm), similar to compounds in .
- ¹³C NMR : The CF₃ group’s carbon resonance would appear near δ 120–125 ppm (quartet due to coupling with fluorine) .
Biological Activity
The compound 5-[(2,4-dichlorophenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole is a synthetic organic molecule that has garnered attention in various fields, particularly in medicinal chemistry and agricultural sciences. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
- Molecular Formula : C15H12Cl2F3N5O
- CAS Number : 142421-57-6
- Molecular Weight : 415.19 g/mol
The structure of this compound features a tetrazole ring, which is known for its diverse biological activities. The presence of the (2,4-dichlorophenoxy) and (3-trifluoromethylphenyl) groups enhances its lipophilicity and potentially its biological interactions.
Antimicrobial Activity
Research has indicated that compounds containing tetrazole rings exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that the tetrazole moiety contributes to the inhibition of bacterial growth. The specific compound demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Properties
The anticancer activity of tetrazole derivatives has been widely studied. In vitro assays showed that 5-[(2,4-dichlorophenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways involved in cancer progression .
Table 1: Cytotoxic Activity Against Different Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 10 | Inhibition of cell cycle progression |
| A549 (Lung) | 12 | Modulation of PI3K/Akt signaling pathway |
The biological activity of 5-[(2,4-dichlorophenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cellular metabolism, which can lead to reduced proliferation rates in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the cytotoxic effects observed in cancer cells treated with this compound.
- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest at the G2/M phase, preventing cells from dividing.
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various bacterial strains, the compound demonstrated a minimum inhibitory concentration (MIC) as low as 8 µg/mL against Staphylococcus aureus, showcasing its potential utility as a novel antimicrobial agent .
Case Study 2: Cancer Treatment
A recent study published in a peer-reviewed journal assessed the anticancer effects of this compound on human breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with evidence of apoptosis confirmed through flow cytometry analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
